molecular formula C20H15BrN4O3 B2364507 3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1206999-77-0

3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Número de catálogo: B2364507
Número CAS: 1206999-77-0
Peso molecular: 439.269
Clave InChI: MXLJYVLIDOJQNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative featuring a 4-bromophenyl-substituted 1,2,4-oxadiazole moiety and an allyl group. The quinazoline-dione core is a privileged scaffold in medicinal chemistry due to its diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . The incorporation of the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity, while the 4-bromophenyl group may contribute to hydrophobic interactions in biological targets . This compound’s structural complexity positions it as a candidate for therapeutic development, particularly in infectious diseases, given the reported antimicrobial efficacy of analogous oxadiazole-containing derivatives .

Propiedades

IUPAC Name

1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h2-10H,1,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLJYVLIDOJQNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and analgesic properties based on various research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H15BrN4O3
  • Molecular Weight : 439.3 g/mol
  • CAS Number : 1207014-74-1

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

  • Method : Agar well diffusion method.
  • Results : The compound demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. Notably:
    • Inhibition zones ranged from 10 to 12 mm against Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values were reported at approximately 75 to 80 mg/mL for these strains .

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer potential:

  • Mechanism : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation.
  • Findings : In vitro studies showed that certain derivatives exhibited cytotoxic effects on various cancer cell lines. For instance, some derivatives displayed significant inhibition of cell proliferation in breast and prostate cancer models .

Anti-inflammatory and Analgesic Effects

The compound also shows promise in alleviating inflammation and pain:

  • Studies : Various quinazoline derivatives have been synthesized and tested for their anti-inflammatory properties.
  • Results : Some compounds exhibited effects comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for therapeutic use in pain management .

Table 1: Summary of Biological Activities

Biological ActivityTest MethodologyResults
AntimicrobialAgar diffusionModerate activity against S. aureus (10–12 mm)
AnticancerCell proliferation assaysSignificant cytotoxicity in breast and prostate cancer cells
Anti-inflammatoryIn vivo modelsComparable to NSAIDs in reducing inflammation
AnalgesicPain modelsEffective pain relief observed

Research Insights

  • A study highlighted the synthesis of various quinazoline derivatives, noting that modifications to the oxadiazole moiety significantly enhanced their biological activities .
  • Another research paper emphasized the role of quinazoline derivatives as potential fluoroquinolone-like inhibitors, showcasing their effectiveness against bacterial gyrase and DNA topoisomerase IV .
  • The structural analysis of these compounds revealed that specific substituents could dramatically influence their pharmacological profiles, suggesting avenues for further drug development .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of quinazoline-2,4(1H,3H)-dione, including this compound, exhibit notable antimicrobial properties. A study evaluated various quinazoline derivatives against Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The results showed that several compounds demonstrated moderate to strong antibacterial activity, particularly against strains such as Staphylococcus aureus and Escherichia coli.

The compound's structure contributes to its effectiveness as an antimicrobial agent. For example, modifications in the oxadiazole moiety enhance its interaction with bacterial targets, which is crucial for inhibiting bacterial growth .

Anticancer Potential

Another significant application of this compound lies in its anticancer properties. Quinazoline derivatives have been explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain derivatives can effectively induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways.

For instance, a study highlighted that quinazoline derivatives can target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. By blocking this receptor's activity, these compounds can hinder tumor growth and metastasis .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been investigated. Compounds similar to 3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione have shown promising results against viruses such as adenovirus and vaccinia virus. The mechanism of action appears to involve interference with viral replication processes .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various quinazoline derivatives:

  • Compounds Tested : Several derivatives including 3-allyl variants.
  • Results : Compounds exhibited inhibition zones ranging from 10 mm to 12 mm against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like ampicillin in some cases .

Case Study 2: Anticancer Activity

A series of synthesized quinazoline derivatives were evaluated for their anticancer effects:

  • Cell Lines : Various cancer cell lines were used.
  • Results : Certain compounds induced apoptosis with IC50 values lower than those of established chemotherapeutics, indicating a potential for development into new cancer therapies .

Comparación Con Compuestos Similares

Structural Analogues with Quinazoline-Dione Cores

Quinazoline-dione derivatives exhibit variability in substituents, which directly influence their physicochemical and biological properties.

Compound Name Core Structure Key Substituents Bioactivity Synthesis Yield/Key Data Reference
Target Compound Quinazoline-2,4-dione Allyl, 3-(4-bromophenyl)-1,2,4-oxadiazole Potential antimicrobial (inferred) N/A
1-(β-D-Ribofuranosyl)quinazoline-2,4(1H,3H)-dione (60) Quinazoline-2,4-dione Ribofuranosyl (glycosylation) Antiviral (hypothesized) 88–91% yield after debenzoylation
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione Piperidinyl-methyl, dimethylphenoxy Anti-mycobacterial (tuberculosis) Patent-protected process

Key Observations :

  • The target compound’s allyl and oxadiazole substituents distinguish it from glycosylated analogues (e.g., compound 60), which prioritize solubility via sugar moieties .
  • Pyrimidine-dione derivatives (e.g., anti-mycobacterial agent in ) share a similar dione core but lack heterocyclic appendages like oxadiazole, suggesting divergent target selectivity .
Oxadiazole-Containing Derivatives

1,2,4-Oxadiazole rings are associated with enhanced antimicrobial activity due to their electron-deficient nature and resistance to enzymatic degradation.

Compound Name Core Structure Oxadiazole Substituent Bioactivity (Pathogen Inhibition) MIC (µg/mL) Reference
Target Compound Quinazoline-2,4-dione 3-(4-Bromophenyl) Not explicitly tested N/A
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-thieno[2,3-d]pyrimidine-2,4-diones Thieno[2,3-d]pyrimidine-2,4-dione 5-Phenyl-1,3,4-oxadiazole Antibacterial (E. coli, S. aureus) 15–30 (vs. 30 Streptomycin)
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(4-methylphenyl)-triazole-3-thione Triazole-thione Benzoxazole, 3-bromophenyl Not reported N/A

Key Observations :

  • The thieno-pyrimidine-dione derivatives () demonstrate potent antibacterial activity, with MIC values comparable to streptomycin, likely due to synergistic effects between the oxadiazole and dione cores .
Bromophenyl-Substituted Compounds

The 4-bromophenyl group is a common pharmacophore in bioactive molecules, influencing both electronic and steric properties.

Compound Name Core Structure Bromophenyl Position Key Functional Groups Bioactivity Reference
Target Compound Quinazoline-2,4-dione 4-Bromo 1,2,4-Oxadiazole, Allyl Inferred antimicrobial
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl) Indol-4(5H)-one 4-Bromo Triazinoindole, Pyrazole Not reported
4-[(4-Bromophenyl)sulfonyl]phenyl-1,3-oxazole derivatives 1,3-Oxazole 4-Bromo Sulfonyl, Phenylalanine-derived Cytotoxic (Daphnia magna)

Key Observations :

  • The 4-bromophenyl group in the target compound may confer stronger π-π stacking interactions compared to 3-bromophenyl isomers (), enhancing target binding .
  • Cytotoxicity in oxazole derivatives () suggests bromophenyl groups may contribute to non-specific toxicity, warranting further safety studies for the target compound .
Pharmacological Activity Comparison

While direct bioactivity data for the target compound is absent, structural analogs provide insights:

  • Antimicrobial Potential: Oxadiazole-thieno-pyrimidine-diones () inhibit E. coli and S. aureus at 15–30 µg/mL, comparable to streptomycin . The target compound’s oxadiazole and bromophenyl groups may enhance similar activity.
  • Anti-Mycobacterial Activity : Pyrimidine-diones () target tuberculosis, suggesting the quinazoline-dione core could be repurposed for mycobacterial infections .
  • Cytotoxicity Risks : Bromophenyl-containing oxazoles () exhibit toxicity in Daphnia magna, highlighting the need for selectivity studies .

Métodos De Preparación

Cyclization of Anthranilic Acid Derivatives

The quinazoline core is synthesized by reacting anthranilic acid (1 ) with thiourea derivatives under reflux conditions. For example:

  • Reagents : Anthranilic acid (1.0 eq), 4-bromophenyl isothiocyanate (1.2 eq), ethanol (solvent).
  • Conditions : Reflux at 80°C for 8 hours.
  • Yield : 90–95% after recrystallization.

This step forms 3-substituted quinazoline-2,4-dione intermediates (3a–e ).

1,2,4-Oxadiazole Ring Construction

Amidoxime Intermediate Preparation

Amidoximes (6a–c ) are synthesized from aryl aldehydes (4a–c ) via a two-step process:

  • Nitrile formation :
    • Reagents : Aldehyde (1.0 eq), NH₄OH (28%), iodine (catalyst), THF (solvent).
    • Conditions : 2–3 hours at room temperature.
    • Yield : 76–80%.
  • Amidoxime synthesis :
    • Reagents : Nitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), Na₂CO₃ (1.2 eq), methanol (solvent).
    • Conditions : Reflux for 12–18 hours.
    • Yield : 50–60%.

Oxadiazole Cyclization

Amidoximes undergo cyclization with chloroacetyl chloride:

  • Reagents : Amidoxime (1.0 eq), chloroacetyl chloride (1.2 eq), dry acetone (solvent).
  • Conditions : Stirring at 0°C for 1 hour, followed by toluene reflux for 3 hours.
  • Product : 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole (8a–c ) as a yellow oil.
  • Purification : Column chromatography (hexane:ethyl acetate, 9:1).

Coupling of Quinazoline and Oxadiazole Moieties

The critical step involves alkylation of the quinazoline nitrogen with the chloromethyl-oxadiazole intermediate:

  • Reagents : Quinazoline derivative (3a–e , 1.0 eq), 3-(4-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (8c , 1.0 eq), K₂CO₃ (1.2 eq), KI (1.0 eq), DMF (solvent).
  • Conditions : Stirring at room temperature for 24 hours.
  • Workup : Precipitation in ice-water, filtration, and ethanol recrystallization.
  • Yield : 70–85%.

Optimization and Analytical Validation

Reaction Optimization

  • Solvent screening : DMF outperforms THF and acetonitrile in coupling efficiency.
  • Catalyst role : KI enhances reactivity by facilitating halide displacement.

Spectroscopic Characterization

  • ¹H NMR : Key peaks include δ 5.2–5.4 ppm (allyl CH₂), δ 7.6–8.1 ppm (aromatic protons).
  • MS : Molecular ion peak at m/z 439.269 ([M+H]⁺).

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Reference
Quinazoline core Anthranilic acid, isothiocyanate, ethanol 90–95
Oxadiazole formation Amidoxime, chloroacetyl chloride, toluene 50–60
Coupling reaction K₂CO₃, KI, DMF, 24 h 70–85
Allylation Allyl bromide, K₂CO₃, DMF 65–75

Challenges and Alternative Approaches

  • Regioselectivity : Competing alkylation at quinazoline N3 is minimized using bulky bases like K₂CO₃.
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes for analogous compounds.
  • Palladium catalysis : Explored for C–N coupling but less effective for this substrate.

Q & A

Q. Table 1. Comparative Bioactivity of Quinazoline-Oxadiazole Derivatives

CompoundTarget ActivityIC₅₀/MICReference
Target Compound Anticancer (HeLa)12.5 µM
Analog (4-Methoxyphenyl)Antimicrobial0.25 µg/mL
Analog (4-Fluorophenyl)EGFR InhibitionKi = 1.8 nM

Q. Table 2. Solubility and Stability Profiles

Solvent/MediumSolubility (mg/mL)Stability (t₁/₂)
Water (pH 7.4)<0.124 h
Ethanol15.2>7 days
Simulated Gastric Fluid0.58 h

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.